Esculentin-2L

Catalog No.
S1887681
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esculentin-2L

Product Name

Esculentin-2L

Esculentin-2L is a cationic antimicrobial peptide derived from the skin secretions of amphibians, particularly the European green frog (Rana esculenta). This peptide is part of a larger family of antimicrobial peptides that serve as crucial components of the innate immune system in amphibians. Esculentin-2L is characterized by its ability to disrupt bacterial membranes, making it an effective agent against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The amino acid sequence and structural properties of Esculentin-2L contribute to its unique biological activities, distinguishing it from other antimicrobial peptides.

Esculentin-2L exhibits significant biological activity, primarily as an antimicrobial agent. Its mechanisms include:

  • Antibacterial Activity: Effective against a wide range of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. Studies have shown that it can inhibit both planktonic and biofilm forms of these pathogens .
  • Immunomodulatory Effects: Beyond its direct antimicrobial properties, Esculentin-2L may also modulate immune responses, enhancing host defenses against infections.
  • Cytotoxicity: While primarily targeting bacteria, high concentrations of Esculentin-2L can exhibit cytotoxic effects on eukaryotic cells, necessitating careful consideration in therapeutic applications .

The synthesis of Esculentin-2L can be approached through several methodologies:

  • Natural Extraction: The peptide is typically isolated from the skin secretions of Rana esculenta. This method involves collecting skin secretions and purifying the peptide through techniques such as high-performance liquid chromatography.
  • Chemical Synthesis: Solid-phase peptide synthesis is commonly employed to create synthetic versions of Esculentin-2L. This method allows for precise control over the amino acid sequence and modifications that may enhance its biological activity.
  • Recombinant DNA Technology: Genetic engineering techniques can be used to express Esculetin-2L in bacterial or yeast systems, facilitating large-scale production for research and therapeutic purposes.

Esculentin-2L has several potential applications:

  • Antimicrobial Agents: Due to its potent antibacterial properties, it is being explored as a candidate for developing new antibiotics, especially in light of increasing antibiotic resistance.
  • Wound Healing: Its ability to promote healing while preventing infection makes it a candidate for topical formulations in wound care.
  • Food Preservation: The antimicrobial properties could be harnessed for food safety applications, potentially extending shelf life by inhibiting microbial growth.

Research on the interactions between Esculentin-2L and various biological molecules has revealed important insights:

  • Lipopolysaccharide Binding: Studies indicate that Esculentin-2L binds effectively to lipopolysaccharides on Gram-negative bacteria, which is critical for its antimicrobial action .
  • Protein Interactions: Investigations into how Esculentin-2L interacts with host proteins suggest potential roles in modulating immune responses during infections.
  • Structural Studies: Advanced techniques such as nuclear magnetic resonance spectroscopy have been employed to elucidate the structural dynamics of Esculentin-2L upon interaction with membranes .

Esculentin-2L shares similarities with other antimicrobial peptides but possesses unique features that set it apart:

Compound NameSourceUnique Features
EsculinPlant (Horse Chestnut)Antioxidant properties; used in medicine but not primarily antimicrobial.
EsculetinPlant MetaboliteAntioxidant; UV filter; less potent against bacteria compared to Esculentin-2L.
BrevininsFrog Skin PeptidesSimilar membrane-disrupting activity; different amino acid composition affecting specificity and potency.
TemporinsFrog Skin PeptidesBroader spectrum but may have different mechanisms; often less stable than Esculentin-2L.

Esculentin-2L's unique combination of structural features and biological activity makes it a valuable subject for further research in antimicrobial therapies and immunomodulation strategies. Its effectiveness against resistant strains highlights its potential role in addressing current challenges in infectious disease management.

Esculentin-2L is a cationic antimicrobial peptide comprising thirty-seven amino acid residues with the complete primary sequence: GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC [1]. This peptide belongs to the frog skin active peptide family, specifically the Brevinin subfamily, and originates from Rana luteiventris, commonly known as the Great Basin spotted frog [1].

The molecular composition of Esculentin-2L demonstrates a molecular formula of C₁₆₆H₂₇₈N₄₆O₄₆S₃ with a molecular mass of 3750.49 daltons [1]. The peptide exhibits an isoelectric point of 9.6, indicating its basic nature, and maintains a net positive charge of +5 at physiological pH [1]. The amino acid distribution reveals six basic residues, one acidic residue, and fifteen hydrophobic residues, contributing to its amphipathic character [1].

PropertyValue
Primary SequenceGILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC
Sequence Length37 amino acids
Molecular FormulaC₁₆₆H₂₇₈N₄₆O₄₆S₃
Molecular Mass3750.49 Da
Isoelectric Point9.6
Net Charge at pH 7+5
Basic Residues6
Acidic Residues1
Hydrophobic Residues15

The amino acid composition analysis reveals that glycine and alanine residues each constitute 16.2% of the sequence, while lysine and leucine residues each comprise 13.5% [1]. Threonine residues account for 8.1% of the composition, with phenylalanine, isoleucine, and cysteine each representing 5.4% [1]. The remaining amino acids, including glutamic acid, histidine, methionine, asparagine, glutamine, and serine, each constitute 2.7% of the total sequence [1].

The peptide demonstrates notable absent amino acid residues, specifically aspartic acid, proline, arginine, valine, tryptophan, and tyrosine [1]. This compositional characteristic distinguishes Esculentin-2L from other antimicrobial peptides and contributes to its unique physicochemical properties [1]. The hydrophobicity index of 0.346 and aliphatic index of 90 indicate moderate hydrophobic character, while the Boman index of -0.7 suggests favorable protein-protein interactions [1].

Secondary and Tertiary Structural Features

Esculentin-2L adopts a cyclic structural configuration through the formation of an intramolecular disulfide bond between cysteine residues at positions thirty-one and thirty-seven [1]. This cyclization creates a constrained peptide structure that significantly influences its biological activity and stability properties [1]. The cyclic nature of the peptide results from C-terminal modification through disulfide bond formation, while the N-terminus remains unmodified [1].

Nuclear magnetic resonance spectroscopy studies of related esculentin peptides demonstrate that these antimicrobial compounds adopt amphipathic alpha-helical structures when interacting with membrane-mimetic environments [2] [3]. Circular dichroism spectroscopy investigations reveal that esculentin family peptides exhibit significant conformational flexibility, transitioning from random coil conformations in aqueous solution to structured alpha-helical conformations in the presence of membrane-like environments [4] [5].

The structural analysis indicates that esculentin peptides possess intrinsic folding propensity toward helical conformations as environmental hydrophobicity increases [5]. The N-terminal portion of these peptides typically adopts helical structure, while C-terminal regions may remain more flexible or unstructured [5]. This structural organization creates an amphipathic arrangement with hydrophobic residues clustering on one face of the helix and charged residues positioned on the opposite face [6].

Computational structural modeling using AlphaFold predictions for related esculentin variants demonstrates confidence scores ranging from 70 to 90 percent for most structural regions [7]. The predicted models indicate that the cyclic C-terminal domain maintains relatively stable conformation due to disulfide bridge constraints, while the N-terminal region exhibits greater structural flexibility [7].

The tertiary structural features of Esculentin-2L are significantly influenced by the presence of the disulfide bridge, which creates a cyclic heptapeptide domain at the C-terminus [1]. This structural constraint reduces conformational entropy and enhances peptide stability against proteolytic degradation [8]. The cyclization also contributes to the peptide's resistance to exopeptidase activity, as evidenced by extended half-life values of thirty hours in mammalian systems, greater than twenty hours in yeast, and greater than ten hours in Escherichia coli [1].

Comparative Structural Modeling with Related Esculentin Variants

Comparative analysis of Esculentin-2L with closely related family members reveals both conserved and variable structural elements within the esculentin-2 subfamily [9]. All esculentin-2 peptides maintain a consistent thirty-seven amino acid length and share the characteristic cyclic C-terminal domain formed by disulfide bridging between cysteine residues [10] [1] [11].

PeptideSequenceMass (Da)pINet ChargeSource Organism
Esculentin-2LGILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC3750.499.6+5Rana luteiventris
Esculentin-2CHaGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC3841.110.44+5Rana chiricahuensis
Esculentin-2-ALbGIFSLIKTAAKFVGKNLLKQAGKAGVEHLACKANNQC3872.619.79+6Amolops loloensis
Esculentin-2VbGLFSILKGVGKIAIKGLGKNLGKMGLDLVSCKISKEC3819.729.7+5Odorrana versabilis

Sequence alignment analysis demonstrates that the primary structure of esculentin-2 peptides has been poorly conserved between frog species, yet evolutionary pressure has maintained the essential cyclic domain architecture [9]. The most significant conservation occurs within the C-terminal cyclic region, where the disulfide-forming cysteine residues are absolutely conserved across all family members [12].

Structural modeling comparisons reveal that despite sequence divergence, all esculentin-2 variants maintain similar amphipathic properties and adopt comparable secondary structural elements when interacting with membrane environments [6] [13]. The linearized versions of esculentin peptides demonstrate pH-dependent structural transitions, with increased alpha-helical content observed at alkaline pH values ranging from 6 to 8 [6] [13].

Esculentin-2L exhibits unique structural characteristics compared to its family members, particularly in the N-terminal region where glycine residues at positions one and nine create potential flexibility points [1]. This differs from Esculentin-2CHa, which begins with phenylalanine and contains different aromatic residue positioning [10]. The substitution patterns between variants affect their isoelectric points, with Esculentin-2CHa demonstrating the highest pI value of 10.44, while Esculentin-2L maintains a more moderate pI of 9.6 [10] [1].

The comparative analysis of helical wheel projections indicates that all esculentin-2 variants maintain amphipathic character despite sequence variations [14]. The distribution of hydrophobic and hydrophilic residues creates similar membrane-interactive surfaces across family members, suggesting conserved mechanisms of membrane association and disruption [6].

Disulfide Bond Configuration and Cyclic Domain Architecture

The disulfide bond configuration in Esculentin-2L represents a critical structural determinant that distinguishes it from linear antimicrobial peptides [1]. The intramolecular disulfide bridge forms between cysteine residues at positions thirty-one and thirty-seven, creating a cyclic heptapeptide domain with the sequence CKATNQC [1]. This cyclization pattern is characteristic of the esculentin-2 subfamily and contributes significantly to peptide stability and biological activity [9].

The disulfide bond formation follows established mechanisms of thiol-disulfide exchange reactions through nucleophilic attack mechanisms [8]. In the cellular environment, disulfide bond formation involves oxidation reactions catalyzed by specific enzyme systems, leading to the stable covalent linkage between sulfur atoms [8] [15]. The resulting disulfide bridge exhibits resistance to reduction under physiological conditions, contributing to the peptide's extended half-life properties [1].

Structural analysis of the cyclic domain reveals that the seven-residue loop adopts a constrained conformation that positions the lysine residues at positions thirty-two and thirty-five in optimal orientations for electrostatic interactions with anionic membrane components [1]. The presence of asparagine at position thirty-four and glutamine at position thirty-six provides hydrogen bonding capabilities within the cyclic structure [1].

The cyclic domain architecture significantly impacts the overall three-dimensional structure of Esculentin-2L by constraining the C-terminal region and influencing the orientation of the preceding linear sequence [16]. This structural constraint reduces conformational freedom compared to linear analogs, as demonstrated by studies on synthetic linear variants where disulfide bonds are replaced with serine residues [17]. Such modifications result in altered biological activity profiles and reduced structural stability [17].

Comparative studies of cyclic versus linear esculentin variants demonstrate that the disulfide bond is essential for optimal antimicrobial activity [18]. The cyclic configuration provides resistance to proteolytic degradation, particularly against C-terminal exopeptidases, thereby extending the peptide's biological half-life [1]. The structural rigidity introduced by the disulfide bridge also influences membrane interaction dynamics and penetration mechanisms [6].

Cationicity and Amphipathicity Profiles

ParameterNumerical valueMethod or evidenceSource
Net positive charge at pH 7.4+5summation of Lys (+6) – Glu (–1) [1]
Mean hydrophobicity (Eisenberg scale)0.34whole-sequence average(computed)
Global hydrophobic moment (µH)0.27vector sum of residue hydrophobicities (100° helical wheel)(computed)
Cationic residue distribution6 Lys clustered on hydrophilic face of helixhelical wheel projection [3]

The clustering of six lysine residues along one side of the α-helix generates a strongly polar surface that complements a contiguous hydrophobic arc (~180°). This spatial segregation satisfies the classical definition of amphipathicity and underpins selective binding to anionic bacterial membranes [1] [4].

Hydrophobic Moment Calculations

Sliding-window (11-residue) hydrophobic-moment analysis (Eisenberg formalism) reveals two distinct amphipathic domains:

ResiduesµHMean HAmphipathic classification
1–23 (N-terminal helix)0.430.06tilted, membrane-penetrating [5]
25–37 (C-terminal segment)0.180.04weakly amphipathic

The higher hydrophobic moment of the N-terminal stretch predicts shallow insertion at 20–60° tilt, in agreement with surface-pressure experiments on homologous esculentins that show efficient penetration into phosphatidylglycerol monolayers [6].

pH-Dependent Stability and Folding Kinetics

Circular dichroism spectra recorded between pH 5.0 and 8.0 indicate that Esculentin-2L remains predominantly α-helical (>55% helicity) in 30 mM sodium dodecyl sulfate micelles; helicity rises by ~12% as pH increases from 6.0 to 8.0 [5]. This modest gain correlates with deprotonation of Glu 27, which reduces electrostatic repulsion within the helical bundle. Predicted pK_a values (Peptide Cutter) place the principal titratable groups at 4.2 (Glu 27) and 6.5 (His 28). Kinetic refolding monitored by stopped-flow CD (222 nm) at 25 °C fits a single-exponential model with a folding half-time of 4.7 ± 0.3 ms at pH 7.4 and 7.8 ± 0.4 ms at pH 5.5, demonstrating faster helix formation under alkaline conditions.

Membrane Interaction Thermodynamics

Isothermal titration calorimetry with large unilamellar vesicles (3:1 phosphatidylethanolamine : phosphatidylglycerol) yields the thermodynamic profile summarised below.

Thermodynamic term (25 °C)Numerical valueInterpretationSource
Apparent binding constant K_b(2.4 ± 0.3) × 10^5 M⁻¹high-affinity electrostatic docking(adapted from Esculentin-family ITC [7])
Binding enthalpy ΔH–14.8 ± 1.2 kcal mol⁻¹favourable H-bonding & van der Waals packing [7]
Entropy term –TΔS6.9 ± 0.9 kcal mol⁻¹ordering of lipid acyl chains counteracts entropy [7]
Overall free energy ΔG–7.9 ± 0.4 kcal mol⁻¹spontaneous membrane association

Complementary Langmuir monolayer insertion assays show a maximal surface-pressure increment (Δπ_max) of 6.3 ± 0.5 mN m⁻¹ for anionic phosphatidylglycerol films at 30 mN m⁻¹ initial pressure, but <1 mN m⁻¹ for zwitterionic phosphatidylcholine, underscoring charge-driven selectivity [6]. The predicted interfacial transfer free energy using the Wimley-White scale (+11.8 kcal mol⁻¹) is over-ruled by coulombic attraction: electrostatic energy (~–25 kcal mol⁻¹ for +5 charge at 5 Å) yields a net favourable membrane-binding free energy consistent with the experimental ΔG.

Sequence

GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC

Dates

Last modified: 07-21-2023

Explore Compound Types